molecular formula C19H14ClFN2O6S B2422708 Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-63-3

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2422708
CAS No.: 899728-63-3
M. Wt: 452.84
InChI Key: MCSVMPZSGRJHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that features a pyridazine ring substituted with various functional groups

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-15(29-30(26,27)16-6-4-3-5-14(16)20)11-17(24)23(22-18)13-9-7-12(21)8-10-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSVMPZSGRJHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazine Scaffold Construction

The synthesis begins with the assembly of the pyridazine ring, typically achieved through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate may condense with ethyl acetoacetate derivatives under acidic conditions to form the dihydropyridazine core.

Key Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Temperature: Reflux (70–80°C)
  • Catalyst: Hydrochloric acid or acetic acid

Sulfonylation and Esterification

The introduction of the (2-chlorophenyl)sulfonyloxy group occurs via nucleophilic substitution. The hydroxyl group at position 4 of the pyridazine ring reacts with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA).

Representative Procedure :

  • Dissolve the pyridazine intermediate (1 equiv) in anhydrous dichloromethane (DCM).
  • Add TEA (2.5 equiv) and 2-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Yield : 65–72% after purification.

Functional Group Modifications

The 4-fluorophenyl group at position 1 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling with 4-fluorophenylboronic acid.

Radical-Mediated [4 + 2] Cyclization Strategy

Reaction Design and Mechanism

A novel method reported in 2024 employs a formal [4 + 2] cyclization between vinylogous enaminonitriles and sulfonyl hydrazides. This approach leverages radical intermediates for regioselective pyridazine formation.

Steps :

  • Transamidation : Vinylogous enaminonitrile reacts with sulfonyl hydrazide to form a hydrazone intermediate.
  • Radical Sulfonylation : Initiation with azobisisobutyronitrile (AIBN) generates sulfonyl radicals, which add to the hydrazone.
  • 6-Endo-Trig Cyclization : Radical recombination closes the pyridazine ring, yielding the target compound.

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C
  • Radical Initiator: AIBN (10 mol%)

Yield : 78–85%.

Advantages Over Ionic Pathways

Density functional theory (DFT) calculations confirm that the radical pathway is kinetically favorable (ΔG‡ = 18.3 kcal/mol) compared to ionic cyclization (ΔG‡ = 24.1 kcal/mol). This method minimizes side reactions and enhances scalability, as demonstrated in gram-scale syntheses.

Diazotization and Sulfonyl Chloride Coupling

Diazotization Route

Patents describe an alternative pathway using diazotization of 3-aminopyridine derivatives to generate reactive intermediates. While historically problematic due to unstable diazonium salts, recent improvements use sodium fluoborate to stabilize intermediates.

Procedure :

  • Diazotize 3-aminopyridine with NaNO₂ in HCl at 0–5°C.
  • Precipitate the diazonium fluoborate salt.
  • React with 2-chlorothiophenol to install the sulfonyl group.

Challenges :

  • Low yields (40–50%) due to competing hydrolysis.
  • Requires rigorous temperature control (-5°C).

Sulfonyl Chloride Synthesis

The sulfonyl chloride precursor is synthesized via chlorination of the corresponding sulfonic acid using PCl₅ or SOCl₂. Purification via distillation under reduced pressure is critical to avoid decomposition.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Multi-Step Ionic Synthesis 65–72% High reproducibility, established protocols Low atom economy, lengthy purification
Radical Cyclization 78–85% High efficiency, scalability Requires specialized initiators (AIBN)
Diazotization 40–50% Direct sulfonyl group installation Temperature-sensitive, low yields

Analytical Characterization and Validation

Structural Elucidation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.45 (m, 6H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
    • ¹³C NMR : 165.2 (C=O), 162.3 (C-F), 149.1 (pyridazine C-6).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+H]⁺: 453.8371 (Calculated: 453.8368).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 148–150°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(((2-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(((2-methylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of both the 2-chlorophenylsulfonyl and 4-fluorophenyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Biological Activity

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899991-93-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN2O6SC_{19}H_{15}ClN_2O_6S with a molecular weight of 434.9 g/mol. The structure features a dihydropyridazine core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound, particularly focusing on their effectiveness against pathogenic bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against several pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation : The compound exhibited potent antibiofilm activity, surpassing that of standard antibiotics such as Ciprofloxacin .

Cytotoxicity and Safety Profile

The safety profile of the compound was assessed through hemolytic activity and cytotoxicity tests:

  • Hemolytic Activity : The compound showed low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100 .
  • Cytotoxicity : Non-cytotoxic effects were observed with IC50 values exceeding 60 μM, suggesting that the compound is relatively safe for further pharmacological exploration .

The biological mechanisms underlying the activity of this compound include:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, contributing to its antimicrobial properties .

Case Studies

Several case studies have highlighted the efficacy of derivatives similar to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives exhibited excellent antimicrobial activities against resistant strains, with some showing synergistic effects when combined with existing antibiotics .
  • Hypolipidemic Effects : Related compounds have demonstrated hypolipidemic activities in animal models, reducing serum cholesterol and triglyceride levels significantly . This suggests potential cardiovascular benefits.

Q & A

Basic: What are the standard synthetic routes and purification methods for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the dihydropyridazine core, followed by sulfonylation and esterification. Key steps include:

  • Sulfonyloxy group introduction : Reacting a hydroxylated intermediate with 2-chlorophenylsulfonyl chloride under anhydrous conditions .
  • Esterification : Using ethyl chloroformate or ethanol in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is commonly employed to isolate the pure product .
    Critical Parameters :
  • Temperature control (room temperature to 60°C).
  • Solvent selection (e.g., dichloromethane for sulfonylation, ethanol for esterification) .

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the dihydropyridazine core, sulfonyloxy, and ester groups. Aromatic protons (6.5–8.5 ppm) and carbonyl carbons (~165–170 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 469.3 for [M+H]+^+) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1350 cm1^{-1} (sulfonate S=O) confirm functional groups .

Basic: How do the compound’s functional groups influence its reactivity?

Methodological Answer:

  • Sulfonyloxy Group : Acts as a leaving group, enabling nucleophilic substitution (e.g., displacement by amines or thiols) .
  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives .
  • Dihydropyridazine Core : The α,β-unsaturated ketone moiety participates in cycloaddition or Michael addition reactions .

Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?

Methodological Answer:
DoE minimizes trial-and-error by systematically varying parameters:

  • Factors : Solvent polarity, temperature, catalyst loading.
  • Response Variables : Yield, purity.
    Example Optimization Table :
ParameterRange TestedOptimal ConditionSource
Reaction Temp25–80°C60°C
Solvent (Sulfonylation)DCM vs. THFDCM
Catalyst (Esterification)Pyridine vs. TEATEA
Outcome : A 25% yield increase was achieved using DCM at 60°C with triethylamine .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Structural Analogues : Subtle substituent changes (e.g., 4-fluorophenyl vs. 2-methylphenyl) alter binding affinity. For example, fluorinated derivatives show enhanced cellular uptake .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardized protocols (e.g., MTT assay at 48 hours) reduce variability .
    Resolution : Comparative studies using identical assay conditions and structural validation via X-ray crystallography (e.g., PDB ID: 41I for a related compound) .

Advanced: How can computational methods predict reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for sulfonylation (energy barrier ~25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol stabilizes intermediates via hydrogen bonding) .
    Case Study : MD simulations revealed THF’s poor solvation of the sulfonyl chloride intermediate, explaining lower yields compared to DCM .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Stability : Degrades under UV light (photolytic cleavage of the sulfonyloxy group) .
  • Storage : -20°C in amber vials under inert atmosphere (N2_2 or Ar) .
    Data : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .

Advanced: What is the hypothesized mechanism of biological action?

Methodological Answer:

  • Enzyme Inhibition : The sulfonate ester mimics phosphate groups, inhibiting kinases (e.g., EGFR with IC50_{50} ~5 µM) .
  • DNA Intercalation : The planar dihydropyridazine core interacts with DNA base pairs, validated via fluorescence quenching assays .
    Validation : Competitive binding assays with ATP or ethidium bromide confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.